molecular formula C14H11F2NO4 B020404 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 112811-72-0

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B020404
Key on ui cas rn: 112811-72-0
M. Wt: 295.24 g/mol
InChI Key: WQJZXSSAMGZVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385913

Procedure details

A mixture of ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (500 mg, 1.55 mmol), glacial acetic acid (5 mL), and 1N hydrochloric acid (1 mL) was allowed to reflux for 2 hours and was poured into ice water. The resulting precipitate was collected by suction filtration and washed with distilled water and diethyl ether to give 420 mg, 91% yield of a white solid, m.p. 187°-189° C.
Name
ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C([C:3]1[N:4]([CH:21]2[CH2:23][CH2:22]2)[C:5]2[C:10]([C:11](=[O:16])[C:12]=1[C:13]([OH:15])=[O:14])=[CH:9][C:8]([F:17])=[C:7]([F:18])[C:6]=2[O:19][CH3:20])C.Cl>C(O)(=O)C>[CH:21]1([N:4]2[C:5]3[C:10](=[CH:9][C:8]([F:17])=[C:7]([F:18])[C:6]=3[O:19][CH3:20])[C:11](=[O:16])[C:12]([C:13]([OH:15])=[O:14])=[CH:3]2)[CH2:22][CH2:23]1

Inputs

Step One
Name
ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Quantity
500 mg
Type
reactant
Smiles
C(C)C=1N(C2=C(C(=C(C=C2C(C1C(=O)O)=O)F)F)OC)C1CC1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with distilled water and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)F)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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